molecular formula C10H11BrN2OS B2374004 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286709-66-7

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2374004
CAS No.: 1286709-66-7
M. Wt: 287.18
InChI Key: RENJQYOTOFLIST-UHFFFAOYSA-N
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Description

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound with the molecular formula C11H12BrNOS It belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (copper, palladium).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted benzo[d]thiazole derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and bioavailability, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENJQYOTOFLIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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